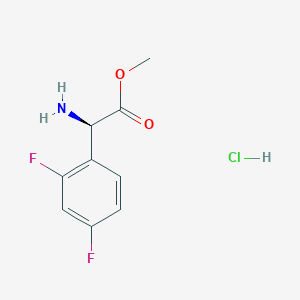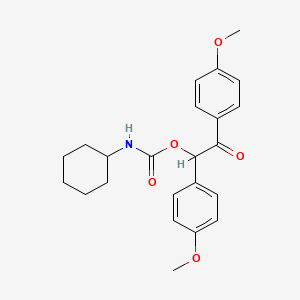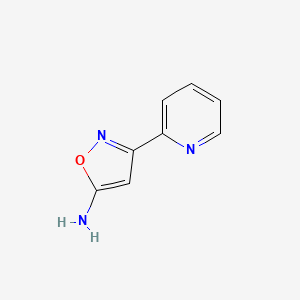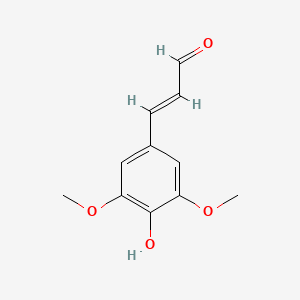
正丁香醛
描述
Sinapaldehyde is an organic compound with the formula HO(CH3O)2C6H2CH=CHCHO . It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents . It is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .
Synthesis Analysis
Sinapaldehyde arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . Sinapaldehyde is reduced to the alcohol by the action of dehydrogenase enzymes .Molecular Structure Analysis
The molecular formula of Sinapaldehyde is C11H12O4 . The IUPAC name is (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal . The molecular weight is 208.21 g/mol .Chemical Reactions Analysis
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Sinapaldehyde inhibited the production of NO (nitric oxide), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .Physical And Chemical Properties Analysis
Sinapaldehyde has a density of 1.2±0.1 g/cm3 . Its boiling point is 372.3±37.0 °C at 760 mmHg . The enthalpy of vaporization is 64.4±3.0 kJ/mol . The flash point is 146.3±20.0 °C . The index of refraction is 1.575 .科学研究应用
Anti-Inflammatory Activity
Sinapaldehyde has been found to have anti-inflammatory effects. In a study, it was observed that Sinapaldehyde inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . This suggests that Sinapaldehyde could be useful as a pharmacological agent for treating inflammation-related diseases .
ROS Regulation
In addition to its anti-inflammatory properties, Sinapaldehyde also regulates the production of reactive oxygen species (ROS). In the same study mentioned above, it was found that Sinapaldehyde significantly inhibited total NO and ROS inhibitory activity . This regulation of ROS production could have implications in the treatment of diseases where ROS play a significant role.
Role in Monolignol Biosynthesis
Sinapaldehyde plays a crucial role in monolignol biosynthesis. Cinnamyl alcohol dehydrogenase (CAD), an enzyme, catalyzes the final step in monolignol biosynthesis, reducing sinapaldehyde, coniferaldehyde, and p-coumaraldehyde to their corresponding alcohols in an NADPH-dependent manner . This process is significant as it can result in changes in the overall composition and amount of lignin, a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae .
Potential Anti-Gorlin Agent
Preliminary pharmacoinformatics and molecular docking studies have suggested that Sinapaldehyde could potentially be used as an anti-Gorlin agent . Gorlin syndrome, also known as nevoid basal cell carcinoma syndrome, is a condition that affects many areas of the body and increases the risk of developing various cancerous and noncancerous tumors .
Enzyme Inhibitory Activity
Sinapaldehyde has been found to inhibit the activity of certain enzymes. For instance, it has been observed to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS . This enzyme inhibitory activity could have potential therapeutic applications.
Docking Simulations
Sinapaldehyde has been used in docking simulations to study its interactions with other molecules. In one study, docking simulations with COX-2 revealed binding scores of −6.4 kcal/mol (IC 50 = 47.8 μM) with Sinapaldehyde . These simulations can provide valuable insights into the potential interactions of Sinapaldehyde with other molecules, aiding in the development of new drugs and therapies.
作用机制
Target of Action
Sinapaldehyde, a phenylpropanoid, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Sinapaldehyde interacts with COX-2, inhibiting its activity . This inhibition results in the suppression of the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . These molecules are key mediators of inflammation, and their reduction leads to anti-inflammatory effects.
Biochemical Pathways
Sinapaldehyde is involved in the shikimate/phenylpropanoid pathway . It arises from coniferyl aldehyde in two steps, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase. The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . Sinapaldehyde is then reduced to sinapyl alcohol by dehydrogenase enzymes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for sinapaldehyde are not readily available, it’s known that sinapaldehyde shows a binding affinity of -5.9 kcal/mol against the MCM7 protein, which suggests it may have good bioavailability .
Result of Action
The inhibition of COX-2 by sinapaldehyde leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory effects . This includes a significant inhibition of total NO and ROS inhibitory activity, and a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 .
Action Environment
The action of sinapaldehyde can be influenced by various environmental factors. For instance, its extraction from sources like cork stoppers into wine suggests that it can be influenced by factors such as pH, temperature, and the presence of other compounds . .
安全和危害
未来方向
Down-regulating CAD1, which results in a strong increase in sinapaldehyde incorporation into lignin, is a promising strategy for improving lignocellulosic biomass for the sugar platform industry . Sinapaldehyde may also be useful as a pharmacological agent for treating inflammation-related diseases .
属性
IUPAC Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICDSOGTRCHMG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863340 | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinapaldehyde | |
CAS RN |
4206-58-0 | |
| Record name | Sinapaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINAPALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




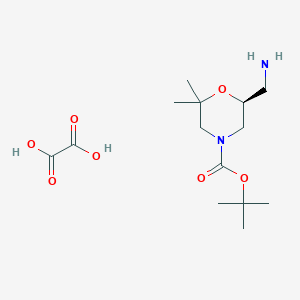
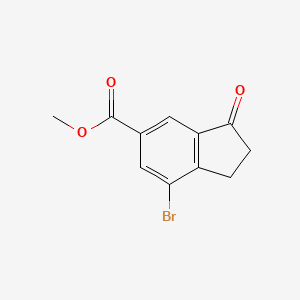




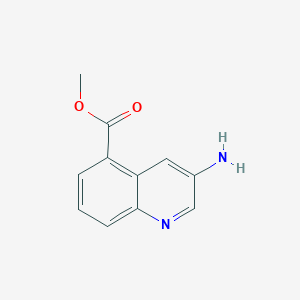

![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
